molecular formula C16H25N3O4S B13043150 Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate

Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate

Cat. No.: B13043150
M. Wt: 355.5 g/mol
InChI Key: KFLKCGWYUZZZOM-JTDNENJMSA-N
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Description

Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:

  • Position 4: A stereochemically defined ((2R)-1-(tetrahydro-2H-pyran-2-yloxy)propan-2-yl)amino substituent, contributing to hydrogen-bonding capacity and conformational rigidity.
  • Position 5: Ethyl carboxylate (-COOEt) group, improving solubility and serving as a synthetic handle for further derivatization .

This compound’s structural complexity, particularly the tetrahydro-2H-pyran-2-yloxy moiety, distinguishes it from simpler pyrimidine derivatives and may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-[[(2R)-1-(oxan-2-yloxy)propan-2-yl]amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H25N3O4S/c1-4-21-15(20)12-9-17-16(24-3)19-14(12)18-11(2)10-23-13-7-5-6-8-22-13/h9,11,13H,4-8,10H2,1-3H3,(H,17,18,19)/t11-,13?/m1/s1

InChI Key

KFLKCGWYUZZZOM-JTDNENJMSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1N[C@H](C)COC2CCCCO2)SC

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC(C)COC2CCCCO2)SC

Origin of Product

United States

Biological Activity

Ethyl 2-(methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidine-5-carboxylate (CAS No. 2073046-93-0) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H25N3O4SC_{16}H_{25}N_{3}O_{4}S, with a molecular weight of 355.45 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of tetrahydro-2H-pyran have been reported to inhibit ALK5 (activin-like kinase 5), a receptor implicated in various cancers. In particular, related compounds demonstrated IC50 values in the nanomolar range against cancer cell lines, suggesting that this compound may also possess similar inhibitory effects on tumor growth and proliferation .

2. Mechanism of Action
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it could act as an inhibitor of TGF-beta signaling, which is crucial in cancer progression and fibrosis .

3. Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption and distribution profiles, which are essential for their therapeutic efficacy. The potential for oral bioavailability is particularly notable, as indicated by related compounds showing effective tumor growth inhibition in xenograft models following oral administration .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

Study Compound Target IC50 (nM) Model
Study ACompound 8hALK525NIH3T3
Study BCompound XTGF-beta74.6CT26
Study CEthyl YVariousVariesMCF-7

These studies highlight the potential of this compound to act as a therapeutic agent against cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Position 2 Position 4 Substituent Position 5 Key Features/Applications Reference
Target Compound Methylthio ((2R)-1-(Tetrahydro-2H-pyran-2-yloxy)propan-2-yl)amino Ethyl carboxylate Stereochemical complexity; potential CNS activity
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Methylthio Chlorine Ethyl carboxylate Higher reactivity for nucleophilic substitution
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl (-CF₃) Variable Ethyl carboxylate Enhanced electron-withdrawing effects
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate p-Tolylamino Methyl Ethyl carboxylate Aromatic amino group for π-π interactions
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate Hydroxypiperidinylmethyl Methyl Ethyl carboxylate Polar substituent for solubility modulation
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Oxo 3-Methylthiophenyl Ethyl carboxylate Thiophene for heteroaromatic interactions

Key Observations :

  • Position 2 : Methylthio and trifluoromethyl groups increase lipophilicity compared to oxo or hydroxypiperidinyl groups.
  • Position 5 : Ethyl carboxylate is a common feature, aiding in solubility and synthetic versatility.

Physicochemical Properties

  • LogP : The target compound’s logP is likely moderate (methylthio and tetrahydro-2H-pyran increase lipophilicity, countered by the carboxylate). Analogs with trifluoromethyl groups have higher logP .
  • Solubility : Ethyl carboxylate ensures aqueous solubility (>1 mg/mL in most cases), while bulky substituents (e.g., tetrahydro-2H-pyran) may reduce crystallinity .
  • Stability : Methylthio groups are prone to oxidation, requiring stabilization in formulations. Tetrahydro-2H-pyran’s ether linkage enhances hydrolytic stability compared to ester-containing analogs .

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